Lipophilicity (XLogP3-AA) of CAS 751427-39-1 vs. Fentiazac: Differentiating CNS Penetration Potential
The computed XLogP3-AA value for [4-(4-Chloro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid is 3.1 . In contrast, fentiazac (4-(4-chlorophenyl)-2-phenylthiazole-5-acetic acid), which replaces the C2-methylamino group with a phenyl ring, has a predicted XLogP of approximately 4.5–5.0 based on the addition of a phenyl ring (ΔlogP ≈ +1.8 versus a methylamino substituent). The ~1.5 log unit lower lipophilicity of the target compound predicts significantly lower blood-brain barrier permeability and reduced non-specific protein binding relative to fentiazac . This difference is critical for users selecting between these compounds for cell-based assays where intracellular availability or off-target partitioning must be controlled.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | Fentiazac: estimated XLogP ~4.5–5.0 |
| Quantified Difference | ΔXLogP ≈ -1.4 to -1.9 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity directly impacts compound handling (solubility in aqueous assay media), cell permeability, and non-specific binding, making the target compound more suitable for aqueous biochemical assays than fentiazac.
- [1] PubChem. 2-(4-(4-Chlorophenyl)-2-(methylamino)-1,3-thiazol-5-yl)acetic acid, CID 12373866. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/751427-39-1 (accessed 2026-05-02). View Source
